molecular formula C16H17F3N4 B1400134 4-(Piperidin-3-yl)-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine CAS No. 1361112-72-2

4-(Piperidin-3-yl)-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine

Cat. No. B1400134
M. Wt: 322.33 g/mol
InChI Key: BTYTYPUKIUVWLY-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Antibacterial Activity

  • Microwave-Assisted Synthesis : This compound has been synthesized using microwave irradiation, demonstrating an efficient approach to obtain various derivatives. These compounds have been explored for their antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Anticancer and Anti-Angiogenic Properties

  • Anti-Angiogenic and DNA Cleavage Studies : A series of derivatives containing this compound were synthesized and tested for their ability to inhibit in vivo angiogenesis and DNA cleavage. These studies suggest potential anticancer applications due to their anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

GPR119 Agonist Activity

  • GPR119 Agonist Design and Synthesis : Research has been conducted on designing and synthesizing N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives as GPR119 agonists. These agonists are significant for their potential in treating diabetes, and their design involved optimizing interactions with GPR119 (Kubo et al., 2021).

Metabolic Studies

  • Metabolism of Flumatinib : Flumatinib, a derivative of this compound, has been studied for its metabolism in chronic myelogenous leukemia patients. The study provides insights into the main metabolic pathways and the formation of various metabolites (Gong, Chen, Deng, & Zhong, 2010).

Computational and Theoretical Studies

  • Computational Analysis : Some studies have also focused on computational analysis and theoretical studies to predict the physicochemical properties, drug-likeness, and oral bioavailability of derivatives of this compound (Thabet et al., 2022).

Antimicrobial Activity

  • Antimicrobial Activity of Derivatives : Substituted derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. This suggests its potential application in developing new antimicrobial agents (Mittal, Sarode, & Vidyasagar, 2011).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-piperidin-3-yl-5-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4/c17-16(18,19)12-5-3-10(4-6-12)13-9-22-15(20)23-14(13)11-2-1-7-21-8-11/h3-6,9,11,21H,1-2,7-8H2,(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYTYPUKIUVWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NC=C2C3=CC=C(C=C3)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-3-yl)-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Piperidin-3-yl)-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine
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4-(Piperidin-3-yl)-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine
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4-(Piperidin-3-yl)-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine
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4-(Piperidin-3-yl)-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine
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4-(Piperidin-3-yl)-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine
Reactant of Route 6
4-(Piperidin-3-yl)-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine

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